Butyrylferrocene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of butyrylferrocene and similar ferrocene derivatives often involves lithiation followed by electrophilic substitution. For instance, lithiation of 2-pyridylferrocene with n-butyllithium, followed by addition of different electrophiles, yields various substituted ferrocenes, demonstrating the versatility of ferrocene chemistry in the introduction of functional groups including butyryl (Sünkel et al., 2013).

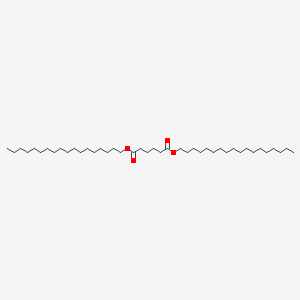

Molecular Structure Analysis

The molecular structure of ferrocene derivatives is crucial in determining their reactivity and properties. X-ray crystallography studies on compounds like 2-pyridylferrocene and its halogenated derivatives reveal insights into the molecular arrangements and bond lengths, providing a foundation for understanding the structural aspects of butyrylferrocene and its interactions (Sünkel et al., 2011).

Chemical Reactions and Properties

Butyrylferrocene participates in various chemical reactions, illustrating the reactivity of ferrocene derivatives. Electrophilic substitution, lithiation, and cyclopalladation reactions are common, enabling the synthesis of complex ferrocene-containing molecules. These reactions not only expand the library of ferrocene derivatives but also allow for the functionalization of ferrocene for various applications (Kasahara et al., 1977).

Physical Properties Analysis

The physical properties of butyrylferrocene, such as solubility, melting point, and crystal structure, are influenced by the butyryl group. These properties are essential for determining the compound's applicability in different fields, such as materials science and catalysis. The analysis of physical properties is often conducted through techniques like X-ray crystallography and NMR spectroscopy.

Chemical Properties Analysis

Butyrylferrocene exhibits unique chemical properties due to the presence of both ferrocene and butyryl moieties. Its redox behavior, for example, is a critical aspect, with ferrocene derivatives known for their reversible oxidation and reduction. The electrochemical studies provide valuable insights into the electron transfer processes, essential for applications in sensing, catalysis, and as redox mediators (Wadhawan et al., 2002).

科学的研究の応用

Electrochemical Sensing and Modification

Studies have demonstrated the utility of butyrylferrocene in modifying electrodes to enhance their electrochemical properties. For instance, the voltammetric characteristics of graphite electrodes modified with microdroplets of n-butylferrocene show improved oxidation processes and dissolution behavior, facilitating the development of sensitive electrochemical sensors (Wadhawan et al., 2002). Similarly, carbon ceramic electrodes modified with butyrylferrocene exhibit unique electrochemical behavior, pointing towards applications in robust and efficient sensing devices (Opallo & Saczek-Maj, 2002).

Photocatalysis and Photochemistry

Butyrylferrocene derivatives have shown promise in photocatalysis and photochemistry. For example, the photochemical interaction between ozone and n-butylferrocene has been explored, shedding light on potential applications in environmental remediation and the development of photoresponsive materials (Pinelo & Ault, 2016). This interaction is crucial for understanding the mechanisms of light-induced oxidation processes and their implications for atmospheric chemistry.

Energy Storage and Conversion

Innovative approaches to energy storage and conversion also benefit from the incorporation of butyrylferrocene compounds. Electrocatalytic oxidation studies, utilizing butyrylferrocene-modified electrodes, have revealed potential applications in energy storage devices, where ferrocene acts as a mediator in oxidation-reduction reactions, enhancing the efficiency and capacity of energy storage systems (Rahimpour & Teimuri‐Mofrad, 2020).

Thin Film Fabrication

Butyrylferrocene has been utilized in the deposition of polycrystalline BiFeO3 films via metallorganic chemical vapor deposition, showcasing its role in creating high-performance, ferroelectric, and magnetic materials suitable for high-frequency tunable devices (Singh et al., 2009). This application underscores the potential of butyrylferrocene in the fabrication of advanced materials for electronics and information technology.

Electrochemical Interfaces and Liquid-Liquid Ion Sensors

Further research has demonstrated the application of permethylated ferrocene derivatives, with butyrylferrocene analogs, in creating sophisticated electrochemical interfaces for liquid-liquid ion sensors. These systems offer chemically reversible redox behavior, making them suitable for detecting and measuring ion concentrations across various media (Kelly et al., 2010).

Safety And Hazards

特性

CAS番号 |

1271-94-9 |

|---|---|

製品名 |

Butyrylferrocene |

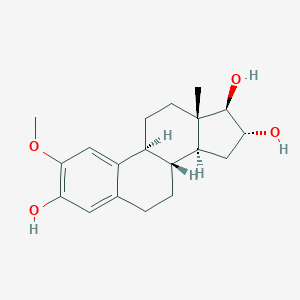

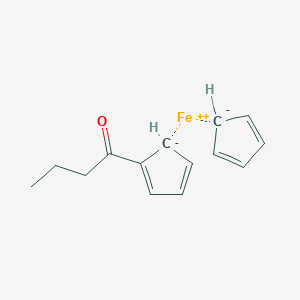

分子式 |

C14H16FeO 10* |

分子量 |

256.12 g/mol |

IUPAC名 |

cyclopenta-1,3-diene;1-cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+) |

InChI |

InChI=1S/C9H11O.C5H5.Fe/c1-2-5-9(10)8-6-3-4-7-8;1-2-4-5-3-1;/h3-4,6-7H,2,5H2,1H3;1-5H;/q2*-1;+2 |

InChIキー |

LXGKRVAPVVIDQW-UHFFFAOYSA-N |

SMILES |

CCCC(=O)C1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |

正規SMILES |

CCCC(=O)C1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。